molecular formula C21H20BrClN2O3S B301091 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

5-(5-Bromo-3-chloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Cat. No. B301091
M. Wt: 495.8 g/mol
InChI Key: MDOCVRVBWHIDGK-JERZPRFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Bromo-3-chloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is a chemical compound that belongs to the class of thiazolidinones. It has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its anticancer activity through the induction of apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects:
5-(5-Bromo-3-chloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. It has also been shown to have antibacterial and antifungal activities, and may have potential as a therapeutic agent for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in lab experiments is its potential as a therapeutic agent for various diseases. Its anticancer, antibacterial, and antifungal activities make it a promising candidate for further investigation. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one. One direction is to further investigate its potential as an anticancer agent, particularly in preclinical and clinical trials. Another direction is to explore its antibacterial and antifungal activities, and its potential as a therapeutic agent for Alzheimer's disease. Additionally, further studies on its mechanism of action may provide insights into its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 5-(5-Bromo-3-chloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one involves the reaction of 5-bromo-3-chloro-2-methoxybenzaldehyde and 4-ethoxyaniline in the presence of ethyl acetoacetate and ammonium acetate. The reaction mixture is refluxed in ethanol for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

5-(5-Bromo-3-chloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been investigated for its potential applications in various fields of scientific research. It has been studied as a potential anticancer agent, with promising results in preclinical studies. It has also been investigated for its antibacterial and antifungal activities, as well as its potential as a therapeutic agent for Alzheimer's disease.

properties

Product Name

5-(5-Bromo-3-chloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one

Molecular Formula

C21H20BrClN2O3S

Molecular Weight

495.8 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-3-chloro-2-methoxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-ethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20BrClN2O3S/c1-4-25-20(26)18(11-13-10-14(22)12-17(23)19(13)27-3)29-21(25)24-15-6-8-16(9-7-15)28-5-2/h6-12H,4-5H2,1-3H3/b18-11-,24-21?

InChI Key

MDOCVRVBWHIDGK-JERZPRFUSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Br)Cl)OC)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC(=CC(=C2OC)Cl)Br)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=C(C(=CC(=C2)Br)Cl)OC)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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